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Delta8-THC Acetate

Cat. No.: B13424630
M. Wt: 356.5 g/mol
InChI Key: WPRGTCVOBXQUHO-RTBURBONSA-N
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Description

Contextualization within the Expanding Cannabinoid Landscape

The landscape of cannabinoid research has expanded dramatically, moving beyond the primary phytocannabinoids like Delta-9-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (B1668261) (CBD). buffalo.edu A key area of this expansion is the investigation of semi-synthetic cannabinoids, which are derived from naturally occurring precursors in the Cannabis plant. caymanchem.com Delta-8-THC acetate (B1210297), an acetylated form of Delta-8-THC, is one such compound that has garnered attention. caymanchem.comacslab.com Unlike its precursor, Delta-8-THC acetate does not occur naturally in the cannabis plant and is synthesized in a laboratory setting. acslab.comacs.org This process typically involves the acetylation of Delta-8-THC, which itself is often synthesized from CBD due to its low natural abundance in the cannabis plant. caymanchem.combakerinstitute.org The emergence of these semi-synthetic compounds is, in part, a response to legislative changes that have influenced the cannabis market. caymanchem.com

Historical Perspective on Acetylated Cannabinoids and their Emergence

The practice of acetylating cannabinoids is not a recent development. As early as the late 19th century, researchers were using acetylation to isolate and characterize cannabinoids. lumirlab.comlumirlab.com For instance, cannabinol (B1662348) was first obtained in a pure form through the acetylation of a cannabis extract, which yielded a crystalline acetate. lumirlab.comlumirlab.com Later, in the mid-20th century, the Adams group prepared and evaluated various derivatives of cannabinoids. lumirlab.comlumirlab.com

The specific investigation of THC acetate ester as a potential non-lethal incapacitating agent occurred during the Edgewood Arsenal experiments between 1949 and 1975. wikipedia.org It was noted then that THC acetate had a greater capacity to produce ataxia in dogs compared to THC. wikipedia.org More recently, the emergence of Delta-8-THC acetate in the consumer market is a newer phenomenon, largely driven by the 2018 United States Farm Bill, which eased restrictions on hemp-derived products. wikipedia.orgusc.edu

Significance of Delta-8-THC Acetate as a Research Compound

Delta-8-THC acetate holds significance for several areas of scientific research. As a semi-synthetic derivative, it allows for the study of how structural modifications, such as the addition of an acetate group, affect the properties of cannabinoids. caymanchem.com The acetylation of THC is thought to increase its lipophilicity, which may alter its interaction with cannabinoid receptors. wikipedia.org

From a forensic and analytical chemistry perspective, the rise of Delta-8-THC acetate and other isomers presents a challenge. Laboratories must develop methods to accurately identify and distinguish between various THC isomers and their derivatives in commercial products and biological samples. ojp.govoup.comresearchgate.net This is crucial for both regulatory oversight and understanding the composition of products available to the public. acs.orgvcu.edu Research into the thermal degradation of cannabinoid acetates is also critical, as studies have shown that heating these compounds can produce harmful substances like ketene (B1206846) gas. acs.org

Overview of Current Academic Inquiry and Knowledge Gaps

Current academic inquiry into Delta-8-THC acetate is in its early stages, with much of the existing information being anecdotal or from non-peer-reviewed sources. researchgate.nettdl.orgnih.gov A primary focus of research has been to characterize the compound and develop analytical methods for its detection. ojp.govoup.comresearchgate.net

A significant knowledge gap exists regarding the pharmacology of Delta-8-THC acetate. acs.org While there have been anecdotal claims about its effects, rigorous scientific studies in humans are lacking. buffalo.eduacs.org A 2023 study was the first to formally examine claims of psychedelic effects associated with THC-O-acetate (a related compound), finding that such experiences were not significant. buffalo.edu

Further research is needed to understand the metabolism, and potential biological effects of Delta-8-THC acetate. wisc.edu The lack of comprehensive studies means that the full profile of this compound is not yet understood. researchgate.nettdl.org The unregulated nature of the market where these products are sold also raises concerns about product purity and the presence of unknown contaminants. acs.orgnih.gov

Detailed Research Findings

The table below summarizes key research findings related to Delta-8-THC acetate and related compounds.

Research AreaKey FindingsCitations
Synthesis and Emergence Delta-8-THC acetate is a semi-synthetic cannabinoid, typically produced by acetylating Delta-8-THC, which is often derived from hemp-derived CBD. caymanchem.combakerinstitute.org
Historical Context Acetylation of cannabinoids has been used since the late 1800s for isolation and characterization. THC acetate was studied as an incapacitating agent in the mid-20th century. lumirlab.comlumirlab.comwikipedia.org
Analytical Chemistry The proliferation of THC isomers like Delta-8-THC acetate necessitates the development of advanced analytical methods to differentiate them from other cannabinoids. ojp.govoup.comresearchgate.net
Thermal Degradation Vaping cannabinoid acetates, including Delta-8-THC acetate, can lead to the formation of toxic ketene gas. acs.org
Pharmacological Research There is a significant lack of peer-reviewed research on the pharmacology of Delta-8-THC acetate in humans. acs.orgresearchgate.nettdl.org
Psychedelic Claims A 2023 study on THC-O-acetate did not find evidence to support claims of it producing a complete mystical or psychedelic experience. buffalo.edu

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O3 B13424630 Delta8-THC Acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] acetate

InChI

InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h10,13-14,18-19H,6-9,11-12H2,1-5H3/t18-,19-/m1/s1

InChI Key

WPRGTCVOBXQUHO-RTBURBONSA-N

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C

Canonical SMILES

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC(=O)C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of Delta8 Thc Acetate

Precursor Compounds and Synthetic Routes for Delta-8-THC Acetate (B1210297) Production

The synthesis of Delta-8-THC acetate primarily involves two key stages: the production of Delta-8-THC from a precursor, most commonly cannabidiol (B1668261) (CBD), followed by the acetylation of the resulting Delta-8-THC. recovered.org

The acetylation of Delta-8-THC is a chemical reaction that introduces an acetyl group to the THC molecule, forming an acetate ester. nih.govbakerinstitute.org This process is analogous to the synthesis of other acetylated compounds. acs.org The primary reagent used for this transformation is acetic anhydride (B1165640). nih.govbakerinstitute.orgstark-stark.com The reaction involves refluxing Delta-8-THC with acetic anhydride, which results in the formation of Delta-8-THC acetate and acetic acid as a byproduct. google.com This process can also be applied to other THC isomers, such as Delta-9-THC and Delta-10-THC, to produce their respective acetate derivatives. nih.gov Some methods may also utilize acetyl chloride or ketene (B1206846) for the acetylation process. utah.gov

The general chemical reaction can be described as follows: Delta-8-THC + Acetic Anhydride → Delta-8-THC Acetate + Acetic Acid

Given the abundance of CBD derived from legally cultivated hemp, it has become the primary precursor for the commercial synthesis of Delta-8-THC. acs.orgnih.govissuu.com The conversion of CBD to Delta-8-THC is typically achieved through an acid-catalyzed cyclization reaction. nih.govcaymanchem.com This process involves closing a ring on the CBD molecule to form the characteristic pyran ring of THC. acs.org

The general steps for this conversion are:

Extraction and Isolation of CBD : CBD is first extracted from hemp biomass.

Acid-Catalyzed Isomerization : The extracted CBD is then dissolved in an organic solvent and treated with an acid catalyst. The mixture is heated (refluxed) for a specific duration, typically 60-90 minutes, to facilitate the conversion to Delta-8-THC. acs.org

Purification : The resulting mixture, which often contains Delta-8-THC, unreacted CBD, and various byproducts, must be purified to isolate the Delta-8-THC. acs.org

Acetylation : The purified Delta-8-THC is then acetylated as described in the previous section to yield Delta-8-THC acetate. recovered.org

The conversion of CBD to Delta-8-THC is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. acs.org These parameters significantly influence the yield and purity of the final product.

Catalysts: A variety of acids can be used to catalyze the cyclization of CBD. These include:

Brønsted acids: p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst. acs.orggoogle.com Other options include hydrochloric acid (HCl) and sulfuric acid. google.comresearchgate.net

Lewis acids: Boron trifluoride etherate (BF3·OEt2) is another effective catalyst. acs.orggoogle.com

Solvents: The reaction is typically carried out in an organic solvent. Common choices include:

Toluene (B28343) acs.orgeverybrainmatters.org

Heptane acs.org

Cyclohexane google.com

Methylene chloride google.com

Ethanol google.com

Reaction Time and Temperature: The reaction is often run for 60 to 90 minutes under reflux conditions. acs.org However, the optimal time and temperature can vary depending on the specific catalyst and solvent system used. acs.org Precise control of these parameters is crucial for maximizing the yield of Delta-8-THC while minimizing the formation of unwanted side products. acs.org Continuous-flow protocols have been explored to improve control over these reaction parameters, leading to higher yields and selectivity for either Delta-9-THC or Delta-8-THC. acs.org

Catalyst System Solvent Typical Conditions Reported Outcome
p-Toluenesulfonic acid (p-TSA)TolueneReflux, 60-90 minHigh conversion to Delta-8-THC. acs.orggoogle.com
Boron trifluoride etherate (BF3·OEt2)Dichloromethane0 °C to room temperatureCan be selective for Delta-9-THC at lower temperatures, but forms more iso-THC at higher temperatures. acs.org
Hydrochloric Acid (HCl)EthanolBoiling for 18 hoursConverts CBD to a mixture including Delta-8-THC and Delta-9-THC. google.com
Sulfuric AcidCyclohexane-Effective for conversion. google.com
Iodine-HeatingCan be used in a solvent-less method to convert CBD to Delta-8-THC, Delta-10-THC, and/or CBN. google.com

Side-Product Formation and Impurity Generation During Synthesis

The synthesis of Delta-8-THC acetate is often plagued by the formation of numerous side-products and impurities. acs.orgusp.org These can arise from both the initial conversion of CBD to Delta-8-THC and the subsequent acetylation step. The lack of regulatory oversight in many markets means that products can contain a "soup" of by-products and unreacted starting materials. acs.org

Common impurities and by-products include:

Isomers of THC : The acid-catalyzed reaction of CBD can produce a mixture of THC isomers, including Delta-9-THC and Delta-10-THC, in addition to the desired Delta-8-THC. acs.orgresearchgate.net Other isomers like Δ4(8)-iso-tetrahydrocannabinol have also been identified. nih.gov

Unreacted Precursors : Residual CBD may remain in the final product if the initial conversion is incomplete. preprints.org

Reaction By-products : Olivetol, a precursor for THC synthesis, is a common byproduct found in Delta-8-THC products. acs.orgresearchgate.netpreprints.org Other identified byproducts include 9α-hydroxy-hexahydrocannabinol and 9β-hydroxy-hexahydrocannabinol. preprints.orgmdpi.com

Residual Solvents and Catalysts : If not properly removed during purification, residual solvents like toluene and strong acids used as catalysts can contaminate the final product. acs.orgresearchgate.net

Heavy Metals : The use of certain catalysts can introduce heavy metals into the product. researchgate.net

The purification of the crude reaction mixture is a critical step to remove these impurities. Techniques such as distillation and chromatography are necessary to obtain a pure product, but these steps are not always performed adequately. acs.org

Impurity/By-product Origin
Delta-9-THCIsomerization of CBD. acs.org
Delta-10-THCIsomerization of CBD. acs.org
Δ4(8)-iso-TetrahydrocannabinolByproduct of acid-catalyzed CBD cyclization. nih.gov
OlivetolByproduct of chemical synthesis. acs.orgresearchgate.net
9α/β-hydroxy-hexahydrocannabinolContaminants from synthesis. preprints.orgmdpi.com
Residual Solvents (e.g., Toluene)Incomplete purification. acs.orgresearchgate.net
Residual Acids (e.g., p-TSA)Incomplete neutralization and purification. acs.org

Stereochemical Considerations in Acetylated Cannabinoid Synthesis

The tetrahydrocannabinol molecule possesses stereogenic centers, meaning it can exist in different spatial arrangements called stereoisomers. acs.org Specifically, Delta-9-THC has two stereogenic centers at C-6a and C-10a, leading to the possibility of enantiomers and diastereomers. acs.org The synthesis of THC and its derivatives must consider the control of this stereochemistry to produce the desired isomer.

The first stereoselective synthesis of (-)-trans-Δ8-THC was reported by Mechoulam, Braun, and Gaoni, which was significant because it provided a method to obtain a single, well-defined enantiomerically pure cannabinoid. rsc.org The use of chiral starting materials, such as (-)-verbenol in early syntheses, was a key strategy to control the stereochemistry of the final product. rsc.org

When CBD is converted to Delta-8-THC, the stereochemistry of the starting material influences the stereochemistry of the product. Natural CBD is a specific stereoisomer, and its conversion to Delta-8-THC generally preserves some of the chiral centers, leading to the formation of the corresponding (-)-trans-Δ8-THC isomer. The subsequent acetylation to form Delta-8-THC acetate does not typically alter the core stereochemistry of the cannabinoid.

Design and Synthesis of Delta-8-THC Acetate Analogs for Structure-Activity Studies

To understand the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship or SAR), chemists synthesize a series of related molecules, or analogs. In the context of Delta-8-THC, various analogs have been synthesized by modifying different parts of the molecule.

One study focused on synthesizing 9-substituted Delta-8-THC analogues to evaluate their biological activity. nih.gov For instance, compounds with phenyl and butyl groups at the C-9 position were prepared by reacting (-)-9-nor-9-oxohexahydrocannabinol with phenyllithium (B1222949) and n-butyllithium, respectively, followed by dehydration. nih.gov Other derivatives with isopropyl, benzyl, and phenylethyl groups were synthesized using Grignard reagents. nih.gov Additionally, (-)-9-nor-9-formyl-delta-8-tetrahydrocannabinol acetate was used as a starting material to prepare other C-9 substituted analogs. nih.gov

Another series of analogs involved modifying the C-3 side chain. A study on 1',1'-dimethylalkyl-Delta(8)-tetrahydrocannabinol analogues with side chains of varying lengths (from 2 to 12 carbons) was conducted to investigate their affinity for the CB1 receptor and their in vivo activity. nih.gov This research helps to determine the optimal side chain length for receptor binding and biological effect.

Advanced Analytical Methodologies for Delta8 Thc Acetate Characterization and Quantification

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is the cornerstone of cannabinoid analysis, enabling the separation of complex mixtures into individual components. For Delta-8-THC acetate (B1210297), these techniques are vital for isolating it from reaction byproducts, isomers like Delta-9-THC acetate, and other cannabinoids.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cannabinoids due to its ability to separate compounds without thermal degradation, which is a significant issue in GC analysis. caymanchem.com HPLC, often coupled with a photodiode array (PDA) detector, allows for the quantification of cannabinoids in various matrices. nih.gov While specific validated methods focusing exclusively on Delta-8-THC acetate are not extensively published, the methodologies developed for its parent compound, Delta-8-THC, are directly applicable.

Methods have been developed that successfully separate Delta-8-THC from its more prevalent isomer, Delta-9-THC, a notoriously difficult task. caymanchem.comnih.gov These separations are typically achieved on reverse-phase columns, such as a C18, using a mobile phase gradient of acetonitrile (B52724) and water. nih.govpressbooks.pub Analysis of Delta-8-THC distillates using HPLC with PDA and mass spectrometry (MS) detection has successfully identified several known cannabinoids and highlighted unknown peaks with similar UV spectra, suggesting they may be structurally related isomers or byproducts formed during the synthesis of Delta-8-THC from CBD. nih.gov Given that Delta-8-THC acetate is synthesized from Delta-8-THC, these impurities could also be present in the final acetate product, making HPLC an essential tool for purity assessment.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and definitive technique for the identification and quantification of volatile and semi-volatile compounds like Delta-8-THC acetate. researchgate.netbiomol.com This method provides excellent separation and structural information, making it a staple in forensic toxicology and product testing laboratories.

Research has detailed specific GC-MS methods for the quantitation of THC-O-acetates, including the Delta-8 isomer. researchgate.net In one such method, the GC-MS was operated in splitless mode with helium as the carrier gas. The temperature program and specific ions monitored are critical for accurate identification and quantification. researchgate.net For Delta-8-THC-O-A, the characteristic ions monitored are typically m/z 231, 297, and 356. researchgate.net The mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for positive identification. researchgate.netbiomol.com GC-MS has been successfully used to identify Delta-8-THC-O-A in commercially available cannabinoid products, demonstrating its effectiveness in real-world applications. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), and more broadly, Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By using columns with smaller particle sizes (<2 µm), UPLC systems operate at higher pressures, resulting in faster analysis times, improved resolution, and greater sensitivity. nih.gov

UPLC systems, particularly when coupled with high-resolution mass spectrometry like quadrupole time-of-flight (QToF), are exceptionally powerful for characterizing complex samples such as Delta-8-THC distillates. nih.gov This combination allows for the accurate mass measurement of parent ions and their fragments, facilitating the identification of unknown compounds and isomers. nih.gov Studies on Delta-8-THC distillates have used UPLC to separate numerous isomers and byproducts, with the software highlighting components that share a common molecular formula (C21H30O2) but differ in their chromatographic retention times. nih.gov This capability is crucial for assessing the purity of Delta-8-THC acetate and identifying potential contaminants, including chlorinated components that may arise from the synthesis process. nih.gov The enhanced separation efficiency of UPLC makes it an invaluable tool for ensuring the quality and safety of cannabinoid products. nih.gov

The tetrahydrocannabinol molecule contains chiral centers, meaning it can exist as different stereoisomers (enantiomers). The biological activity of these isomers can vary significantly. Therefore, analytical methods capable of separating and quantifying individual stereoisomers are essential. Chiral chromatography is the primary technique used for this purpose.

While research specifically detailing the chiral separation of Delta-8-THC acetate is limited, extensive work has been done on its parent compound, Delta-8-THC. These methods are directly applicable to the acetate derivative as the acetylation occurs at a position that does not affect the molecule's chiral centers. Chiral separations are typically performed using columns with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose, have proven effective. For instance, a CHIRALPAK® IF-3 column, which is an amylose-based CSP, has been shown to achieve baseline separation of all four isomers of Delta-8-THC and Delta-9-THC ((+)-Δ8-THC, (-)-Δ8-THC, (+)-Δ9-THC, and (-)-Δ9-THC). The mobile phase often consists of a mixture of a non-polar solvent like n-hexane or n-heptane with a polar modifier such as isopropanol.

Spectroscopic Approaches for Structural Elucidation

While chromatography excels at separation, spectroscopy is required for the definitive identification and complete structural assignment of molecules like Delta-8-THC acetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Techniques such as 1H NMR, 13C NMR, and two-dimensional experiments (e.g., COSY, HMQC, HMBC) are used to piece together the exact structure of a molecule.

Key expected spectral changes upon acetylation of Delta-8-THC include:

¹H NMR: The signal for the phenolic hydroxyl proton (OH) would disappear. A new, sharp singlet corresponding to the methyl protons of the acetate group (O=C-CH₃) would appear, typically in the range of δ 2.2-2.4 ppm. The chemical shifts of the adjacent aromatic protons (H2 and H4) would also shift downfield due to the electronic effect of the acetate group.

¹³C NMR: A new signal for the carbonyl carbon of the acetate group would appear in the downfield region of the spectrum (typically δ 168-172 ppm). The signal for the C1 carbon, to which the acetate group is attached, would also experience a significant shift.

NMR is also invaluable for identifying and quantifying impurities in Delta-8-THC products, which often contain isomers and reaction byproducts not declared on certificates of analysis.

Table of Mentioned Compounds

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the characterization of cannabinoid derivatives like Delta-8-THC acetate. These methods provide a "molecular fingerprint" by probing the vibrational and electronic properties of the molecule.

IR spectroscopy is particularly useful for identifying the functional groups present in Delta-8-THC acetate. The acetylation of the phenolic hydroxyl group on the Delta-8-THC molecule introduces a distinct carbonyl group (C=O) from the acetate ester. This results in a characteristic strong absorption band in the IR spectrum, typically in the region of 1735-1750 cm⁻¹. The presence of this peak, along with the disappearance of the broad O-H stretching band from the parent Delta-8-THC molecule (around 3200-3600 cm⁻¹), provides strong evidence of successful acetylation.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is sensitive to the conjugated system of the dibenzopyran ring structure. The UV spectrum of cannabinoids is typically characterized by absorption maxima in the range of 200-400 nm. For Delta-8-THC, a common wavelength for detection is 228 nm. lcms.czmdpi.com The UV spectrum of Delta-8-THC acetate is expected to be similar to that of Delta-8-THC, as the core chromophore remains unchanged. However, subtle shifts in the absorption maxima or changes in molar absorptivity may be observed due to the electronic effects of the acetate group. Comparing the UV spectra of a sample to a known standard of Delta-8-THC acetate can aid in its identification and purity assessment. In some analyses, a detection wavelength of 275 nm has been suggested to offer better sensitivity compared to the more conventional 228 nm. mdpi.com

Spectroscopic Data for Cannabinoid Analysis
Technique Relevant Information
Infrared (IR) SpectroscopyIdentification of the carbonyl (C=O) stretch from the acetate group (approx. 1735-1750 cm⁻¹). Disappearance of the hydroxyl (O-H) stretch from the parent THC molecule.
Ultraviolet-Visible (UV-Vis) SpectroscopyCharacteristic absorption maxima around 228 nm. lcms.czwaters.com Potential for enhanced sensitivity at 275 nm. mdpi.com

Mass Spectrometric Identification and Quantification Strategies

Mass spectrometry (MS) is a powerful and indispensable tool in the analysis of Delta-8-THC acetate, offering high sensitivity and specificity for both identification and quantification. Various MS-based techniques are employed to characterize this compound, often in combination with chromatographic separation methods.

LC-MS/MS for Trace Analysis and Metabolite Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of cannabinoids and their derivatives in complex matrices. mdpi.com This method is particularly valuable for trace analysis and for identifying metabolites in biological samples. In a typical LC-MS/MS workflow, the sample is first separated using liquid chromatography, after which the analyte of interest is ionized and subjected to two stages of mass analysis.

For the analysis of THC-O-acetates, including Delta-8-THC acetate, specific precursor and product ions are monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. For instance, in one study, the ions monitored for ∆⁸-THC-O-Acetate were m/z 231, 297, and 356. nih.gov This multi-ion monitoring enhances the specificity of the analysis, reducing the likelihood of false positives. The high sensitivity of LC-MS/MS allows for the detection of Delta-8-THC acetate at very low concentrations, making it suitable for analyzing trace amounts in various products or biological fluids. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. lcms.cz This capability is crucial for the unambiguous identification of novel or unknown compounds, including synthetic cannabinoids like Delta-8-THC acetate. The exact mass of Delta-8-THC is m/z 315.2318, corresponding to the elemental composition C21H30O2. lcms.cz The addition of an acetyl group (C2H2O) to form Delta-8-THC acetate results in a predicted exact mass of approximately 356.2351. nih.gov

HRMS instruments, such as quadrupole time-of-flight (QToF) mass spectrometers, can measure the mass-to-charge ratio of an ion with high precision, often to within a few parts per million (ppm). This level of accuracy allows for the confident assignment of an elemental formula, which is a critical step in the structural elucidation of new psychoactive substances and their impurities. lcms.czwaters.com

Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal to no sample preparation. nih.govresearchgate.net This makes it a valuable tool for the high-throughput screening of products for the presence of specific compounds. In the context of Delta-8-THC acetate, DART-MS has been used for the rapid identification of its exact mass in commercially available products. nih.govresearchgate.netnih.gov The sample is placed in an open-air environment where it is ionized by a stream of heated, excited-state gas, and the resulting ions are introduced into the mass spectrometer. This technique is particularly useful for quickly confirming the presence of a target compound in a variety of sample types, from plant material to edibles. nih.govresearchgate.net

Mass Spectrometry Techniques for Delta-8-THC Acetate
Technique Application and Key Findings
LC-MS/MS Trace analysis and metabolite detection. mdpi.com Specific ions monitored for ∆⁸-THC-O-A include m/z 231, 297, and 356. nih.gov
HRMS Exact mass determination for unambiguous identification. lcms.cz Predicted exact mass of C23H32O3 is approximately 356.2351. nih.gov
DART-MS Rapid screening and identification with minimal sample preparation. nih.govresearchgate.net Used to confirm the exact mass of THC-O-Acetates in commercial products. nih.govnih.gov

Method Validation and Quality Control in Analytical Research for Delta-8-THC Acetate

The accurate and reliable analysis of Delta-8-THC acetate necessitates rigorous method validation and the implementation of robust quality control (QC) procedures. nih.govnih.gov Method validation ensures that an analytical method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is particularly critical in cannabinoid analysis due to the presence of numerous structurally similar isomers. sclabs.com Analytical methods must be able to unequivocally differentiate Delta-8-THC acetate from other isomers like Delta-9-THC acetate and Delta-10-THC acetate. nih.gov This is often achieved through a combination of chromatographic separation and mass spectrometric detection. sclabs.com For instance, achieving baseline chromatographic separation between Delta-8 and Delta-9 isomers is a crucial aspect of method development. nih.gov

Quality control involves the routine use of standards and controls to ensure the ongoing performance of the analytical method. This includes the analysis of calibration standards to establish a linear range for quantification. nih.gov For example, a study on THC-O-Acetates utilized calibrators at concentrations ranging from 50 to 2,000 ng/mL. nih.gov Negative controls and blanks are analyzed to check for contamination and carryover between samples. nih.gov The use of isotopically labeled internal standards, where available, can improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. nih.gov

Impurity Profiling and Unidentified Compound Characterization in Synthesized Products

The synthesis of Delta-8-THC acetate from cannabidiol (B1668261) (CBD) or other precursors can result in the formation of various impurities and byproducts. lcms.czresearchgate.net Comprehensive impurity profiling is essential to ensure the quality and safety of the final product. Analytical techniques such as high-performance liquid chromatography with photodiode array detection (HPLC-PDA) and high-resolution mass spectrometry (HRMS) are powerful tools for this purpose. lcms.czwaters.com

Studies on Delta-8-THC distillates have revealed the presence of several unidentified compounds. lcms.cz HRMS analysis has identified unknown components with a mass-to-charge ratio of m/z 315.2318, suggesting they are isomers of THC. lcms.czwaters.com The fragmentation patterns of these unknown compounds often share similarities with known cannabinoids, aiding in their tentative identification. lcms.czwaters.com In addition to isomeric impurities, other reaction byproducts may be present. For example, one study reported the observation of a chlorinated component in a purified Delta-8-THC distillate. lcms.cz

The characterization of these unidentified compounds often involves a combination of chromatographic separation, UV spectral analysis, and detailed mass spectrometric fragmentation studies. lcms.cz By comparing the retention times, UV spectra, and mass spectral data of the unknown peaks to those of known standards and published data, a more complete picture of the impurity profile can be developed. nih.gov This information is critical for optimizing synthesis and purification processes to minimize the presence of unwanted byproducts.

Pharmacological Research on Delta8 Thc Acetate: Pre Clinical Investigations

Receptor Binding Affinities and Efficacy at Cannabinoid Receptors (CB1, CB2)

Direct, quantitative data on the binding affinity and efficacy of Delta-8-THC acetate (B1210297) at cannabinoid receptors CB1 and CB2 are not extensively detailed in peer-reviewed literature. The prevailing hypothesis is that Delta-8-THC acetate functions as a prodrug, with its pharmacological activity primarily attributable to its rapid deacetylation to Delta-8-THC in vivo. vcu.edu

Consequently, the interaction with cannabinoid receptors is best understood through the profile of Delta-8-THC. Delta-8-THC is a partial agonist at both CB1 and CB2 receptors, exhibiting a pharmacological profile similar to that of Delta-9-THC, though with notable differences in potency. nih.govpreprints.org The affinity for the CB1 receptor, which is predominantly located in the central nervous system, is reported to be weaker for Delta-8-THC compared to Delta-9-THC, which is thought to account for its milder psychoactive effects. nih.govcannaspecialists.org Both Delta-8-THC and Delta-9-THC bind to CB1 and CB2 receptors with Ki values in the low nanomolar range. nih.gov

Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)
Delta-9-THC40.736
Delta-8-THCData indicates lower affinity/potency than Delta-9-THCData indicates similar affinity/potency to Delta-9-THC

Note: Specific Ki values for Delta-8-THC can vary between studies. The table reflects the general finding that Delta-9-THC has a higher affinity for the CB1 receptor. nih.govnih.govwikipedia.org

Modulation of Non-Cannabinoid Receptors and Ion Channels in Cellular Models

Pre-clinical research specifically investigating the direct effects of Delta-8-THC acetate on non-cannabinoid receptors (e.g., GPR55, TRPV channels) and ion channels is currently lacking. Any modulatory activity in these systems is presumed to be mediated by its active metabolite, Delta-8-THC. The pharmacology of Delta-8-THC at these alternative targets remains an area requiring further investigation to fully characterize its biological activity.

Elucidation of Intracellular Signaling Cascades and Molecular Mechanisms of Action

The molecular mechanisms of action for Delta-8-THC acetate are understood through the signaling pathways activated by Delta-8-THC. As a partial agonist of CB1 and CB2 receptors, Delta-8-THC interacts with Gi/o protein-coupled receptors. nih.gov This interaction typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Subsequent downstream effects include the modulation of ion channels, such as the inhibition of calcium (Ca2+) entry into neurons and the activation of inwardly rectifying potassium (K+) channels, which contributes to neuronal hyperpolarization. nih.gov

Neurochemical Modulation and Neurotransmitter System Interactions in In Vitro and Ex Vivo Models

Specific studies on the direct impact of Delta-8-THC acetate on neurotransmitter systems are not available. However, research using in vitro models with its active metabolite, Delta-8-THC, provides some insight. A transcriptomic study on differentiated SH-SY5Y human neuroblastoma cells demonstrated that Delta-8-THC can modulate synaptic pathways. nih.gov The findings indicated that Delta-8-THC upregulates the expression of genes involved in the glutamatergic synapse and inhibits gene expression at cholinergic synapses. nih.gov In the same study, Delta-8-THC did not appear to alter the transcriptomic profile of genes associated with GABAergic and dopaminergic pathways. nih.gov

Cellular and Subcellular Effects in Cultured Cell Lines and Animal Tissues

There is a scarcity of published research detailing the specific cellular and subcellular effects of Delta-8-THC acetate in cultured cell lines and animal tissues. The effects observed are likely due to its conversion to Delta-8-THC. Studies on the parent compound, Delta-8-THC, have shown it can exert protective effects against amyloid-β toxicity in an in vitro model of Alzheimer's disease. nih.gov Furthermore, through its interaction with CB2 receptors, which are abundant on immune cells, Delta-8-THC can exert immunomodulatory effects. nih.gov

Comparative Pharmacology of Delta-8-THC Acetate with Delta-8-THC and Delta-9-THC

Delta-8-THC acetate is a synthetic derivative of Delta-8-THC, created through an acetylation reaction. nih.gov This structural modification classifies it as an analog and potential prodrug, as the acetate group is readily cleaved in biological systems to yield the parent compound, Delta-8-THC. vcu.edu

Pharmacological Comparison of THC Analogs

FeatureDelta-8-THC AcetateDelta-8-THCDelta-9-THC
OriginSyntheticNatural (minor cannabinoid)Natural (major cannabinoid)
MechanismProdrug for Delta-8-THCPartial agonist at CB1/CB2Partial agonist at CB1/CB2
CB1 PotencyIndirect (via conversion)Lower than Delta-9-THCHigher than Delta-8-THC

Enzyme Interactions and Metabolic Stability Assessments in In Vitro Systems

In vitro studies are crucial for understanding the metabolic fate of Delta-8-THC acetate. Research has shown that cannabinoid acetate analogs are unstable in biological matrices. vcu.edu In incubations with human liver microsomes, Delta-8-THC acetate is rapidly metabolized. vcu.edu The primary metabolic step is deacetylation, which converts Delta-8-THC acetate to Delta-8-THC. vcu.edu

Following this conversion, Delta-8-THC undergoes further metabolism similar to that of Delta-9-THC. This involves oxidation, primarily by cytochrome P450 enzymes, to form the active metabolite 11-hydroxy-Δ⁸-tetrahydrocannabinol (11-OH-Δ⁸-THC). nih.govpreprints.org This metabolite is then further oxidized to the inactive 11-nor-9-carboxy-Δ⁸-tetrahydrocannabinol (Δ⁸-THC-COOH). nih.govpreprints.org The rapid degradation and metabolism of acetate analogs can pose challenges for postmortem toxicology and the interpretation of biological specimens. vcu.edu

In Vitro Metabolic Pathway of Delta-8-THC Acetate

StepCompoundMetabolic ProcessResulting Metabolite
1Delta-8-THC AcetateDeacetylation (Esterase activity)Delta-8-THC
2Delta-8-THCHydroxylation (CYP450 enzymes)11-hydroxy-Δ⁸-THC (active)
311-hydroxy-Δ⁸-THCOxidation11-nor-9-carboxy-Δ⁸-THC (inactive)

Structure Activity Relationship Sar Studies of Delta8 Thc Acetate and Its Analogs

Impact of Acetylation on Cannabinoid Receptor Interaction and Functional Activity

The acetylation of the phenolic hydroxyl group at the C-1 position of Delta-8-THC to form Delta-8-THC acetate (B1210297) (Δ⁸-THC-O-A) significantly alters its pharmacological profile, primarily by converting it into a prodrug. vcu.edu A prodrug is an inactive or less active compound that is metabolized in the body into an active form.

In its acetylated form, Δ⁸-THC acetate shows negligible activity in biochemical assays where Δ⁸-THC is active. scribd.com The acetate group prevents the crucial phenolic hydroxyl group from interacting with key residues within the cannabinoid receptors (CB1 and CB2). This hydroxyl group is a critical pharmacophoric feature for classical cannabinoids, acting as a hydrogen bond donor to elicit receptor activation.

Research on cannabinoid acetate analogs using human liver microsomes indicates that they are rapidly metabolized. vcu.edu During this metabolic process, the acetate group is hydrolyzed, converting Δ⁸-THC acetate back into its parent compound, Δ⁸-THC. vcu.edu It is this resulting Δ⁸-THC that is responsible for the pharmacological effects attributed to the acetate version. Δ⁸-THC itself acts as a partial agonist at both CB1 and CB2 receptors, though it generally exhibits a lower binding affinity and potency compared to Δ⁹-THC. preprints.orgnih.govresearchgate.net

The acetylation is analogous to the chemical modification of morphine into heroin, where the addition of two acetate groups increases its lipid solubility and ability to cross the blood-brain barrier, leading to different pharmacokinetics. acs.org While the acetate modification in cannabinoids is intended to create a prodrug, the primary impact on receptor interaction is one of initial inactivation, with the biological activity being dependent on subsequent deacetylation in the body. vcu.eduscribd.com

Table 1: Conceptual Comparison of Δ⁸-THC Acetate and its Active Metabolite

Feature Delta-8-THC Acetate (Prodrug) Delta-8-THC (Active Metabolite)
Direct Cannabinoid Receptor Activity Inactive or Negligible scribd.com Partial Agonist at CB1 and CB2 nih.gov
Pharmacophoric Hydroxyl Group Masked by Acetate Group Free and available for receptor interaction

| Metabolic Requirement for Activity | Requires deacetylation (hydrolysis) vcu.edu | Directly active at receptors |

Rational Design and Synthesis of Delta-8-THC Acetate Derivatives for SAR Exploration

The rational design and synthesis of derivatives of the Δ⁸-THC scaffold are key to exploring its SAR. The synthesis of Δ⁸-THC itself is often achieved through the acid-catalyzed cyclization of cannabidiol (B1668261) (CBD), a readily available precursor from hemp. acs.orgwa.gov Following purification, Δ⁸-THC can be acetylated using acetic anhydride (B1165640) to yield Δ⁸-THC acetate. vcu.edu

While specific SAR studies on a wide range of acetylated Δ⁸-THC derivatives are limited, extensive research on the non-acetylated Δ⁸-THC core provides critical insights into how structural modifications influence receptor interaction. These findings are foundational for predicting the activity of any corresponding acetylated prodrugs after metabolism.

A primary focus of SAR exploration has been the alkyl side-chain at the C-3 position. Studies have systematically modified this chain to probe its role in receptor affinity and efficacy. Research on side-chain analogs of Δ⁸-THC has demonstrated that receptor affinity (how strongly the compound binds) and efficacy (the degree of response it elicits) can be separately manipulated. nih.govnih.gov

Key findings from these studies include:

Side-Chain Flexibility: Decreasing the flexibility of the side-chain, for instance by introducing triple bonds (acetylenic compounds), was found to reduce the efficacy of the molecule without significantly altering its binding affinity. nih.govnih.gov

Electrostatic Moieties: The strategic placement of polar or charged groups, such as cyano (CN) groups, within the side-chain has contrasting effects on affinity and efficacy. nih.gov This allows for the fine-tuning of a compound's pharmacological profile.

These principles guide the rational design of new compounds. For example, by synthesizing derivatives with varied side-chain lengths, branching, and functional groups, researchers can map the binding pocket of the cannabinoid receptors and develop ligands with specific properties, such as higher selectivity for CB2 over CB1 or agonist versus antagonist activity. nih.govgoogle.com

Table 2: Representative SAR Data for C-3 Side-Chain Analogs of Δ⁸-THC at the CB1 Receptor This table presents data on non-acetylated Δ⁸-THC analogs to illustrate SAR principles.

Compound Side-Chain Modification CB1 Affinity (Ki, nM) CB1 Efficacy (% GTPγS Stimulation)
Δ⁸-THC n-pentyl ~44 Partial Agonist
1'-Heptyn-Δ⁸-THC Introduction of alkyne (reduced flexibility) 16.0 ± 2.1 18.2 ± 3.4 (Low Efficacy)
4'-Octyn-Δ⁸-THC Introduction of alkyne (reduced flexibility) 2.51 ± 0.28 15.3 ± 1.9 (Low Efficacy)
O-1125 Carboxamide-containing side-chain 0.44 ± 0.05 114 ± 7.9 (Full Agonist)
3-norpentyl-3-[6'-cyano,1',1'-dimethyl]hexyl-Δ⁸-THC Cyano and dimethyl groups 0.19 ± 0.03 70.0 ± 3.9

Data adapted from Martin et al. (2001). nih.govnih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of cannabinoids like Δ⁸-THC acetate. These in silico techniques provide insights into the three-dimensional interactions between a ligand and its receptor at an atomic level, helping to rationalize experimentally observed data and guide the design of new derivatives. mdpi.comnottingham.ac.uk

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it binds to a receptor. For Δ⁸-THC and its analogs, docking studies into the crystal structures of CB1 and CB2 receptors can reveal:

Binding Pose: The specific orientation of the cannabinoid within the receptor's binding pocket. Studies have shown that the alkyl side chain often inserts into a lipophilic channel, while the phenolic portion (or the portion where the acetate would be) interacts with polar residues. mdpi.commdpi.com

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, π-π stacking, or hydrophobic interactions with the ligand. For example, π-π stacking with a phenylalanine residue (Phe268 in CB1) is a common interaction for the aromatic ring of cannabinoids. mdpi.comcannabissciencetech.com

Binding Energy Scores: These scores provide a calculated estimate of binding affinity, allowing for the comparison of different derivatives before they are synthesized. Docking studies on related cannabinoids have successfully predicted that certain isomers will have weaker affinity based on less favorable binding poses and scores. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This can reveal how the binding of a cannabinoid affects the receptor's conformation and stability, which is crucial for understanding agonist versus antagonist activity. nih.gov For instance, simulations can show whether a ligand stabilizes the "active" or "inactive" state of the G protein-coupled receptor.

For Δ⁸-THC acetate, modeling would likely show that the bulky acetate group creates steric hindrance, preventing the molecule from achieving the optimal binding pose necessary for receptor activation. Upon modeling its metabolite, Δ⁸-THC, the simulations would reveal the critical hydrogen bond formation between the now-free hydroxyl group and the receptor, explaining its functional activity. scribd.com

Stereochemical Influences on Pharmacological Profile

Stereochemistry—the 3D arrangement of atoms in a molecule—is a critical determinant of the pharmacological profile of cannabinoids. The Δ⁸-THC molecule has two chiral centers at positions C-6a and C-10a, leading to specific stereoisomers. The naturally occurring and most active form is the (−)-(6aR,10aR) stereoisomer. acs.org

Research comparing different stereoisomers of THC and related compounds consistently demonstrates that cannabinoid receptors exhibit a high degree of stereospecificity.

Enantiomers: Studies on the enantiomers (non-superimposable mirror images) of THC analogs show dramatic differences in activity. For an 11-hydroxy-Δ⁸-THC analog, the (−)-enantiomer was over 1000 times more potent than the (+)-enantiomer in binding to the cannabinoid receptor and inhibiting adenylate cyclase. nih.gov Similarly, for Δ⁹-cis-THC, the (−)-enantiomer showed significant binding and partial agonism at CB1 and CB2 receptors, whereas the (+)-enantiomer was virtually inactive. acs.org

Diastereomers: The relative configuration between chiral centers also matters. The trans configuration of the A/B rings in (−)-Δ⁹-trans-THC is more potent than the cis configuration found in (−)-Δ⁹-cis-THC. acs.org In related hydrogenated cannabinoids (HHCs), the epimer at the C-9 position significantly influences activity; the (9R)-HHC isomer is a much more potent CB1 agonist than the (9S)-HHC isomer. mdpi.comnih.gov This difference has been attributed to the (9S) isomer adopting a different, less favorable binding pose within the receptor. mdpi.com

These findings underscore that the precise 3D shape of the molecule must be complementary to the topology of the receptor's binding site to achieve high-affinity binding and potent functional activity. Any synthesis of Δ⁸-THC acetate or its derivatives must control for stereochemistry to produce a pharmacologically relevant compound.

Table 3: Impact of Stereochemistry on Cannabinoid Receptor Binding and Activity

Compound Stereochemistry Receptor Binding Affinity (Ki, nM) Functional Activity (EC₅₀, nM)
Δ⁹-cis-THC (−)-cis CB1 228 ± 45 552 ± 123 (Partial Agonist)
Δ⁹-cis-THC (+)-cis CB1 2900 ± 421 >10,000 (Inactive)
Δ⁹-cis-THC (−)-cis CB2 99 ± 29 119 ± 69 (Partial Agonist)
Δ⁹-cis-THC (+)-cis CB2 4750 ± 261 >10,000 (Inactive)
11-OH-Δ⁸-THC-DMH (−)-enantiomer CB1 0.234 1.8 (Inhibition of cAMP)
11-OH-Δ⁸-THC-DMH (+)-enantiomer CB1 >234 (estimated) >1800 (estimated)

Data adapted from Petitet et al. (1991) nih.gov and Pollastro et al. (2021). acs.org

Pre Clinical Pharmacokinetic and Biotransformation Studies of Delta8 Thc Acetate

Absorption and Distribution Profiles in Animal Models

Following administration, Delta-8-THC acetate (B1210297) is presumed to undergo rapid deacetylation (hydrolysis) by esterase enzymes in plasma and tissues to yield Delta-8-THC. The subsequent absorption and distribution are therefore characteristic of Delta-8-THC.

Pharmacokinetic studies have utilized animal models, including guinea pigs, to characterize the behavior of Delta-8-THC in plasma. nih.govpreprints.org Like other cannabinoids, Delta-8-THC is highly lipophilic. who.int This property dictates its distribution throughout the body. It exhibits a high degree of protein binding in the plasma, estimated to be between 95-99%. researchgate.net This extensive binding limits the concentration of free drug available to exert its effects.

Due to its lipophilicity, Delta-8-THC has a large steady-state volume of distribution, approximately 3.5 L/kg, indicating significant sequestration into tissues, particularly adipose (fat) tissue. researchgate.net This storage in fat acts as a long-term reservoir, from which the compound is slowly released back into circulation. The stereochemistry of Delta-8-THC and Delta-9-THC are similar, and the position of the double bond has a minimal effect on the octanol/water partition coefficient, suggesting comparable distribution patterns. who.intnih.gov

Table 1: Distribution Characteristics of THC in Preclinical Models

Parameter Finding Source
Animal Model Example Guinea Pig nih.govpreprints.org
Protein Binding 95-99% researchgate.net
Volume of Distribution High (approx. 3.5 L/kg) researchgate.net

Identification and Characterization of Metabolic Pathways and Metabolites

The biotransformation of Delta-8-THC acetate begins with its conversion to Delta-8-THC. From there, the metabolism of Delta-8-THC proceeds along pathways well-characterized in various in vitro and animal models, such as mice. nih.govvcu.edu The primary metabolic route involves a two-step oxidative process. nih.govpreprints.orgvcu.edu

First, Delta-8-THC is hydroxylated, primarily at the C-11 position, to form its major active metabolite, 11-hydroxy-Delta-8-tetrahydrocannabinol (11-OH-Delta-8-THC). nih.govvcu.eduresearchgate.net This metabolite is pharmacologically active.

Subsequently, 11-OH-Delta-8-THC undergoes further oxidation to produce the main, inactive metabolite, 11-nor-9-carboxy-Delta-8-tetrahydrocannabinol (Delta-8-THC-COOH). nih.govpreprints.orgvcu.edu This carboxylated metabolite is the principal end-product targeted for excretion.

In addition to this primary pathway, other minor routes of metabolism have been identified. These include hydroxylation at the 7-alpha position and at various positions on the pentyl side chain (e.g., 1'-, 3'-, and 4'-). nih.govnih.gov In some in vitro studies with mice, an acetate derivative of 11-hydroxy-(+)-trans-delta-8-THC was identified as a metabolite of (+)-trans-delta-8-THC, indicating complex biotransformation possibilities. nih.gov

Table 2: Major Metabolites of Delta-8-THC

Compound Name Metabolic Role Source
Delta-8-THC Delta-8-tetrahydrocannabinol Parent Compound (post-deacetylation) nih.govpreprints.org
11-OH-Delta-8-THC 11-hydroxy-Delta-8-tetrahydrocannabinol Major Active Metabolite nih.govvcu.eduresearchgate.net

Enzyme Systems Involved in Delta-8-THC Acetate Metabolism

The metabolism of Delta-8-THC acetate is a multi-step process involving different enzyme systems. The initial, critical step of converting the prodrug Delta-8-THC acetate to Delta-8-THC is likely catalyzed by non-specific carboxylesterases present in plasma, the liver, and other tissues.

Once Delta-8-THC is formed, its subsequent oxidation is predominantly carried out by the Cytochrome P450 (CYP450) enzyme superfamily located mainly in the liver. researchgate.netwikipedia.org Specific isozymes have been identified as being responsible for the key metabolic transformations:

CYP2C9 is the primary enzyme responsible for the hydroxylation of Delta-8-THC at the 11-position to form 11-OH-Delta-8-THC. researchgate.netnih.gov

CYP3A4 is another major enzyme involved, primarily catalyzing hydroxylation at the 7-alpha position of Delta-8-THC. nih.govd-nb.info

The activity of these enzymes is crucial in determining the rate of metabolism and clearance of the compound.

Table 3: Key Enzymes in Delta-8-THC Metabolism

Enzyme Family Role Metabolic Reaction Source
Carboxylesterases Hydrolases Prodrug activation Hydrolysis of acetate ester to form Delta-8-THC Inferred
CYP2C9 Cytochrome P450 Primary metabolism 11-hydroxylation of Delta-8-THC researchgate.netnih.gov

Elimination Kinetics and Excretion Routes in Animal Models

The elimination of Delta-8-THC and its metabolites from the body occurs over an extended period due to its high lipophilicity and storage in fat. While specific elimination kinetics for Delta-8-THC are not as extensively reported as for Delta-9-THC, a similarly long terminal half-life is expected because of the slow release from adipose tissue. nih.gov

The excretion of THC metabolites occurs through two primary routes. wikipedia.org

Fecal Excretion: This is the major route of elimination, accounting for over 55% of the excreted metabolites. The primary metabolite found in feces is 11-OH-THC. wikipedia.org

Renal Excretion: A smaller portion, approximately 20%, is excreted in the urine. wikipedia.org The main urinary metabolite is the glucuronic acid conjugate of Delta-8-THC-COOH, which is formed to increase water solubility and facilitate renal clearance. nih.gov

Table 4: Excretion Profile of THC Metabolites in Animal Models

Excretion Route Percentage of Elimination Major Metabolite(s) Excreted Source
Feces >55% 11-hydroxy-THC wikipedia.org

Detection and Quantification of Delta8 Thc Acetate in Biological and Non Biological Matrices for Research and Forensic Applications

Methodologies for Detection and Quantification in Biological Fluids for Research Purposes

The detection of Delta-8-THC acetate (B1210297) in biological fluids such as blood, urine, oral fluid, and plasma is complicated by its rapid metabolism. Research indicates that Delta-8-THC acetate is unstable in biological matrices and quickly deacetylates to its parent compound, Delta-8-tetrahydrocannabinol (Delta-8-THC). vcu.edu Consequently, upon entering the body, it is expected to follow a similar metabolic pathway as Delta-8-THC. This pathway involves oxidation to the psychoactive metabolite 11-hydroxy-Delta-8-tetrahydrocannabinol (11-OH-Δ8-THC), which is then further metabolized to the non-psychoactive 11-nor-9-carboxy-Delta-8-tetrahydrocannabinol (Δ8-THC-COOH). nih.govwikipedia.org This final metabolite is then conjugated with glucuronic acid for excretion in the urine. nih.govwikipedia.org

Due to this rapid breakdown, the detection of the parent Delta-8-THC acetate compound in biological specimens is unlikely. Instead, analytical methods focus on identifying its metabolites, which are the same as those of Delta-8-THC. vcu.edu Therefore, the presence of Delta-8-THC and its metabolites in biological fluids can indicate exposure to either Delta-8-THC or its acetylated form.

Commonly Employed Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the analysis of cannabinoids and their metabolites in biological samples. A specific GC-MS method has been described for the separation and quantification of Δ9-THC-COOH and Δ8-THC-COOH in both serum and urine, utilizing a deuterated internal standard for improved accuracy. nih.govspringernature.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique frequently used in forensic toxicology. It allows for the detection and quantification of multiple cannabinoids and their metabolites in a single analysis. aafs.org Definitive, confirmatory tests using LC-MS/MS are available to identify and quantify Delta-8-THC-COOH and Delta-9-THC-COOH in urine. testcatalog.org In oral fluid, an HPLC-MS/MS method has been validated for 13 different cannabinoids, including Delta-8-THC, with baseline separation from its Delta-9 isomer. nih.gov

Detection Windows:

The detection window for Delta-8-THC and its metabolites, and by extension, exposure to Delta-8-THC acetate, varies depending on the biological matrix and the frequency of use.

Biological MatrixTypical Detection Window
Urine Up to 30 days, depending on usage patterns. genesishouse.nethealthline.com
Blood Up to 48 hours, but can be longer with frequent use. genesishouse.net
Oral Fluid Up to 48 hours post-consumption. genesishouse.net
Hair Up to 90 days. healthline.com

It is important to note that standard immunoassays for cannabinoids may show a positive result from the metabolites of Delta-8-THC, but these screening tests cannot differentiate between Delta-8 and Delta-9 THC isomers. nih.gov Therefore, confirmatory analysis using more specific techniques like GC-MS or LC-MS/MS is necessary. testcatalog.orgnih.gov

Detection in Plant Materials and Processed Products

The analysis of Delta-8-THC acetate in consumer products such as vape liquids, distillates, and edibles is essential for quality control, regulatory compliance, and forensic investigations. Several analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.

One study detailed the analysis of four cannabinoid-based products, including plant material and gummy edibles, which were found to contain Delta-8-THC acetate. genesishouse.netnih.gov The researchers utilized a combination of analytical methods for a comprehensive characterization of the products:

Direct Analysis in Real-Time–Time-of-Flight Mass Spectrometry (DART-MS): Used for identifying the exact masses of the compounds present. genesishouse.netnih.gov

Gas Chromatography–Mass Spectrometry (GC-MS): Employed for the identification and quantification of THC-O-Acetates. genesishouse.netnih.gov

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): Used to identify and quantify phytocannabinoids and cannabidiol-di-O-acetate (CBD-di-O-A). genesishouse.netnih.gov

In this particular study, a GC-MS method was developed and validated for the quantification of Delta-8, Delta-9, and Delta-10-THC-O-Acetates. The method demonstrated a linear range of 50–2,000 ng/mL. genesishouse.net

Table of Analytical Methods for Delta-8-THC Acetate in Consumer Products

Analytical Technique Purpose Key Findings
DART-MS Identification of exact masses Confirmed the presence of acetylated cannabinoids.
GC-MS Identification and quantification of THC-O-Acetates A validated method with a linear range of 50–2,000 ng/mL for THC-O-Acetates. genesishouse.net

| LC-MS/MS | Identification and quantification of other cannabinoids | Detected phytocannabinoids and CBD-di-O-A in the samples. genesishouse.net |

The analysis of these commercially available products revealed the presence of Delta-8-THC, Delta-8-THC-O-A, and Delta-9-THC-O-A, among other cannabinoids. genesishouse.net This highlights the capability of modern analytical techniques to identify and quantify these emerging synthetic cannabinoids in a variety of consumer matrices.

Development of Reference Materials and Analytical Standards for Accurate Detection

The availability of high-quality, certified reference materials (CRMs) is fundamental for the accurate detection and quantification of any chemical compound in analytical testing. For emerging substances like Delta-8-THC acetate, the initial lack of commercially available standards posed a significant challenge for laboratories.

Early research into the analysis of THC-O-acetates noted that primary reference materials for Delta-8-THC-O-A and other isomers were not available. genesishouse.netnih.gov To overcome this, researchers had to synthesize their own standards in-house. This process typically involves the derivatization of Delta-8-THC using acetic anhydride (B1165640). genesishouse.netnih.gov The synthesized standards are then verified using analytical techniques such as GC-MS, DART-MS, and LC-MS/MS to confirm their identity and purity. genesishouse.net

More recently, the increasing prevalence of Delta-8-THC acetate has led to the commercial production of certified reference materials. Several chemical and laboratory supply companies now offer Delta-8-THC acetate as a certified solution standard.

Examples of Commercially Available Delta-8-THC Acetate Standards:

SupplierProduct DescriptionConcentrationSolvent
Restek Δ8-THC-O-Acetate Standard, Certified Reference Material (CRM)1000 µg/mLAcetonitrile (B52724)
Cerilliant Δ8-THC-O-Acetate, Certified Reference Material1 mg/mLAcetonitrile

The availability of these CRMs is a critical step forward, enabling laboratories to:

Develop and validate accurate quantitative methods.

Ensure the traceability and comparability of results between different laboratories.

Meet the stringent quality control requirements of forensic and research applications.

These standards are typically manufactured in ISO-accredited laboratories, ensuring their stability, accuracy, and batch-to-batch reproducibility.

Method Validation for Forensic and Research Applications

The validation of analytical methods is a critical process to ensure that they are reliable, accurate, and fit for their intended purpose. For forensic and research applications involving the detection of Delta-8-THC acetate, a robustly validated method is essential for producing legally defensible and scientifically sound results.

A study by Holt et al. (2022) detailed the validation of a gas chromatography-mass spectrometry (GC-MS) method for the analysis of THC-O-acetate compounds, including Delta-8-THC acetate. The validation process assessed several key parameters to establish the method's performance characteristics. genesishouse.net

Key Validation Parameters for the GC-MS Analysis of THC-O-Acetates:

Validation ParameterDescriptionResult
Linear Range The range of concentrations over which the method is accurate and precise.50–2,000 ng/mL genesishouse.net
Coefficient of Determination (r²) A measure of how well the calibration curve fits the data points.> 0.9992 for each THC-O-acetate genesishouse.net
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Administratively set to 50 ng/mL, with a signal-to-noise ratio > 10. genesishouse.net
Bias The closeness of the measured value to the true value.Low, mid, and high controls were within 15% of their expected concentrations. genesishouse.net
Precision (Intra-day and Inter-day) The closeness of repeated measurements of the same sample.< 12% for each THC-O-acetate compound. genesishouse.net

This validated GC-MS method provides a reliable tool for the quantitative analysis of Delta-8-THC acetate in non-biological matrices.

For biological samples, while specific validation studies for Delta-8-THC acetate are scarce due to its rapid metabolism, the validation of methods for its primary metabolite, Δ8-THC-COOH, is well-documented. These methods, typically employing GC-MS or LC-MS/MS, undergo rigorous validation to ensure their suitability for forensic casework. nih.govspringernature.comtestcatalog.org The validation of these methods for metabolites is crucial for accurately interpreting the results of toxicological analyses in cases where exposure to Delta-8-THC acetate is suspected.

Future Research Directions and Emerging Avenues in Delta8 Thc Acetate Science

Exploration of Less-Studied Biological Interactions and Pathways

While the primary psychoactive effects of many cannabinoids are mediated through the cannabinoid receptors CB1 and CB2, the full spectrum of biological interactions for Delta-8-THC acetate (B1210297) remains largely uncharted. Future research will likely delve into less-studied pathways to build a comprehensive pharmacological profile.

Key Research Areas:

Receptor Affinity and Selectivity: A deeper investigation into the binding affinities of Delta-8-THC acetate for a wider range of receptors beyond CB1 and CB2 is necessary. This includes exploring its interactions with other G protein-coupled receptors (GPCRs), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by other cannabinoids.

Enzymatic Interactions: Understanding how Delta-8-THC acetate is metabolized is crucial. Research should focus on identifying the specific cytochrome P450 (CYP) enzymes responsible for its breakdown and the resulting metabolites. Furthermore, its potential to inhibit or induce various enzymes could have significant implications for drug-drug interactions.

Endocannabinoid System Modulation: Beyond direct receptor binding, future studies will likely examine the indirect effects of Delta-8-THC acetate on the endocannabinoid system. This includes its influence on the synthesis, degradation, and transport of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov

Innovations in Synthetic Accessibility and Purity Enhancement for Research-Grade Material

The availability of high-purity Delta-8-THC acetate is a critical bottleneck for conducting accurate and reproducible research. acs.org Innovations in synthetic chemistry and purification techniques are paramount to overcoming this challenge.

Delta-8-THC acetate is a semi-synthetic compound derived from delta-8 THC. buffalo.edu The synthesis typically involves the acetylation of Delta-8-THC, a process that adds an acetyl group to the molecule. recovered.org This chemical modification is believed to enhance the compound's ability to cross the blood-brain barrier. recovered.org

Challenges and Innovations:

Stereoselective Synthesis: Developing synthetic routes that produce Delta-8-THC acetate with high stereoselectivity is essential. The specific spatial arrangement of atoms in the molecule can significantly impact its biological activity.

Byproduct and Impurity Profiling: The synthesis of Delta-8-THC from CBD can result in a number of byproducts and impurities. acs.org It is crucial to develop and implement advanced analytical methods to identify and quantify these impurities, as their presence can confound research results. acs.org

Advanced Purification Techniques: Researchers are exploring a variety of advanced purification methods to obtain research-grade Delta-8-THC acetate. These include:

Chromatography: Techniques like flash chromatography and preparative high-performance liquid chromatography (HPLC) are being optimized to separate Delta-8-THC acetate from reaction byproducts and other cannabinoids. mdpi.comresearchgate.net

Distillation: Distillation methods, which separate compounds based on their boiling points, can be effective in removing residual solvents and other volatile impurities. mdpi.comresearchgate.net

Crystallization: Developing protocols for the crystallization of Delta-8-THC acetate could provide a highly effective method for achieving exceptional purity.

A recent U.S. patent was granted for a novel synthetic route to produce THC-O-acetate, which is reported to improve reaction efficiencies and reduce processing time and costs. nextleafsolutions.com

Development of Comprehensive Reference Standards for Emerging Cannabinoid Derivatives

The lack of certified reference materials (CRMs) for emerging cannabinoids, including Delta-8-THC acetate, poses a significant obstacle to analytical testing and regulatory compliance. unodc.orgojp.govresearchgate.net The development of these standards is a critical area of future focus.

The absence of primary reference materials for compounds like Δ8-THC-O-A has been a noted issue in analytical toxicology. researchgate.net In some cases, laboratories have had to prepare their own standards by derivatizing related compounds. researchgate.net

Importance of Reference Standards:

Accurate Quantification: CRMs are essential for calibrating analytical instruments to ensure the accurate quantification of Delta-8-THC acetate in various products.

Method Validation: The availability of well-characterized reference materials is a prerequisite for validating analytical methods according to internationally recognized guidelines. nih.govresearchgate.net

Quality Control: The cannabis industry relies on reference standards to ensure the quality, purity, and consistency of their products. cameronforni.co

Regulatory Compliance: Regulatory bodies require the use of CRMs to enforce standards and protect public safety.

The development of a certified reference material for cannabidiol (B1668261) (CBD) with a purity of 99.57% highlights the rigorous process involved, which includes structural identification, homogeneity and stability testing, and inter-laboratory determination of the certified value. researchgate.netmdpi.com Similar efforts are needed for Delta-8-THC acetate and other emerging cannabinoids.

Interdisciplinary Research Collaborations to Address Complex Scientific Questions

The multifaceted nature of cannabinoid science necessitates a collaborative approach that integrates expertise from various scientific disciplines. buffalo.edu Future breakthroughs in understanding Delta-8-THC acetate will likely emerge from the synergy of interdisciplinary research teams. psu.edu

Research centers like the Yale Center for the Science of Cannabis and Cannabinoids (YC-SCAN²) and the Cannabinoid Research Initiative of Saskatchewan (CRIS) exemplify this trend by bringing together researchers from fields such as molecular neuroscience, genetics, pharmacology, and public policy. yale.eduwikipedia.org

Potential Collaborative Research Areas:

Disciplines Research Focus
Chemistry & Pharmacology Elucidating structure-activity relationships, metabolic pathways, and receptor binding kinetics.
Molecular Biology & Genetics Investigating the influence of genetic variations on individual responses to Delta-8-THC acetate. exportmarijuana.com.au
Toxicology & Safety Science Assessing the short-term and long-term safety profile of the compound.
Analytical Chemistry & Metrology Developing and validating robust analytical methods and reference materials. nih.gov
Computational Chemistry & Bioinformatics Using in silico models to predict biological activity and guide future research.

Such collaborations are essential for addressing the complex scientific questions surrounding emerging cannabinoids and for translating research findings into practical applications and informed public policy. yale.edu

Methodological Advancements in High-Throughput Screening for Novel Cannabinoid Activity

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. bmglabtech.com The application of HTS methodologies to cannabinoid research is a promising avenue for accelerating the discovery of novel therapeutic agents and for better understanding the pharmacological properties of compounds like Delta-8-THC acetate. bmglabtech.com

Innovations in HTS for Cannabinoid Research:

Cell-Based Assays: The development of cell-based assays, such as those using yeast biosensors, provides a platform for rapidly screening libraries of cannabinoids to identify agonists and antagonists for specific receptors. researchgate.net

Receptor-Ligand Binding Assays: HTS can be employed to perform receptor-ligand binding assays, which measure the affinity of a compound for a particular receptor. This is crucial for determining the selectivity and potency of Delta-8-THC acetate.

Enzyme Inhibition Assays: HTS methods can be used to screen for the inhibitory effects of Delta-8-THC acetate on various enzymes, providing insights into its metabolic profile and potential for drug interactions.

Functional Assays: The development of HTS-compatible functional assays, which measure the downstream signaling effects of receptor activation, can provide a more comprehensive understanding of the biological activity of Delta-8-THC acetate.

Recent advancements include the use of microplate readers for a wide range of detection technologies applicable to cannabinoid research and the development of rapid screening methods using techniques like DART-MS. bmglabtech.combruker.com These innovations are making it possible to screen large compound libraries quickly and cost-effectively, accelerating the pace of discovery in cannabinoid science. bmglabtech.com

Q & A

Q. What validated analytical methods are recommended for quantifying Delta8-THC Acetate in experimental samples?

Answer:

  • Methodology: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to distinguish this compound from isomers like Delta9-THC Acetate or Delta8-iso-THC Acetate .

  • Validation Parameters: Include linearity (R² ≥ 0.995), limit of detection (LOD < 1 ng/mL), and precision (CV ≤ 5%). Batch-specific certificates of analysis (COA) from reference standards (e.g., Cayman Chemical) should be used for calibration .

  • Example Data Table:

    TechniqueLOD (ng/mL)Precision (CV%)Key Isomers Distinguished
    LC-MS/MS0.53.2Delta8 vs. Delta9
    NMRN/AN/ADelta8 vs. Delta8-iso

Q. How should this compound be synthesized and purified to ensure ≥98% purity for in vitro studies?

Answer:

  • Synthesis Protocol: Start with Delta8-THC precursor dissolved in anhydrous acetic acid under nitrogen atmosphere. Use catalytic sulfuric acid for acetylation, followed by neutralization with sodium bicarbonate. Purify via flash chromatography (silica gel, hexane:ethyl acetate gradient) .
  • Purity Validation: Confirm via HPLC (retention time comparison with reference standards) and assess for residual solvents (e.g., acetonitrile) using gas chromatography (GC) .
  • Critical Note: Natural occurrence of Delta8-THC in Cannabis sativa is debated; synthetic routes are preferred to avoid contamination with Delta9-THC .

Q. What stability conditions are required for long-term storage of this compound solutions?

Answer:

  • Storage: Solutions in acetonitrile should be stored at -20°C in amber vials to prevent photodegradation. Stability ≥2 years is achievable under these conditions, but batch-specific COAs must be reviewed for degradation products (e.g., acetic acid formation) .
  • Monitoring: Conduct periodic stability testing via LC-MS to detect hydrolytic breakdown into Delta8-THC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound?

Answer:

  • Experimental Design:
    • Use competitive binding assays (e.g., radioligand displacement with [³H]CP55,940) across CB1 and CB2 receptors.
    • Standardize cell lines (e.g., CHO-K1 expressing human CB1/CB2) and buffer conditions (pH 7.4, 1% BSA) to minimize variability .
  • Data Interpretation: Discrepancies may arise from isomer contamination (e.g., Delta8-iso-THC Acetate) or differential acetylation efficiency. Cross-validate findings with orthogonal methods like cAMP inhibition assays .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Model Selection: Nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate EC50/IC50 values. Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models .
  • Outlier Handling: Apply Grubbs’ test (α = 0.05) to exclude anomalous data points. Report confidence intervals (95%) for all EC50 values .
  • Ethical Compliance: Follow institutional guidelines for animal/human studies, including informed consent and Declaration of Helsinki adherence .

Q. How can researchers differentiate this compound’s metabolic pathways from Delta9-THC Acetate in hepatic microsomal assays?

Answer:

  • Methodology:
    • Incubate with human liver microsomes (HLM) and NADPH regenerating system.
    • Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylated or deacetylated products) .
  • Key Metrics: Compare metabolic clearance (CLint) and enzyme kinetics (Km, Vmax) between isomers. CYP2C9 and CYP3A4 are primary enzymes involved .
  • Data Contradictions: Address variability in microsomal activity by sourcing HLMs from ≥3 donors and normalizing to protein content .

Q. What experimental controls are critical when assessing this compound’s effects on neuronal activity in electrophysiology studies?

Answer:

  • Controls:
    • Negative: Vehicle (acetonitrile at ≤0.1% v/v) to exclude solvent effects.
    • Positive: WIN55,212-2 (CB1 agonist) to confirm receptor functionality.
  • Data Quality: Ensure patch-clamp recordings are conducted at 32°C to mimic physiological conditions. Report access resistance (<20 MΩ) and series resistance compensation (≥80%) .

Q. How should researchers address the lack of primary literature on this compound’s natural occurrence in Cannabis sativa?

Answer:

  • Strategic Approach:
    • Conduct phytochemical profiling using high-resolution mass spectrometry (HRMS) on fresh plant extracts.
    • Compare retention times and fragmentation patterns with synthetic this compound .
  • Critical Analysis: Prior studies claiming natural occurrence (e.g., via Wikipedia citations) lack empirical validation. Methodological flaws include inadequate detection limits or isomer misidentification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.